5-Benzyl-5-azaspiro[2.4]heptan-4-one

Catalog No.
S2674599
CAS No.
1394003-64-5
M.F
C13H15NO
M. Wt
201.269
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyl-5-azaspiro[2.4]heptan-4-one

CAS Number

1394003-64-5

Product Name

5-Benzyl-5-azaspiro[2.4]heptan-4-one

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptan-4-one

Molecular Formula

C13H15NO

Molecular Weight

201.269

InChI

InChI=1S/C13H15NO/c15-12-13(6-7-13)8-9-14(12)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

ITHTZJNFRNHLRK-UHFFFAOYSA-N

SMILES

C1CC12CCN(C2=O)CC3=CC=CC=C3

Solubility

not available

5-Benzyl-5-azaspiro[2.4]heptan-4-one is a heterocyclic compound characterized by a spirocyclic structure that incorporates a nitrogen atom and a ketone functional group. Its molecular formula is C13H15NOC_{13}H_{15}NO, and it has a molecular weight of approximately 215.27 g/mol. The compound's unique architecture, featuring a benzyl substituent, contributes to its distinct chemical properties and potential biological activities. The spirocyclic framework is notable for its rigidity, which can influence the compound's reactivity and interaction with biological targets.

5-Benzyl-5-azaspiro[2.4]heptan-4-one can undergo various chemical transformations:

  • Oxidation: This reaction can be performed using agents such as potassium permanganate or chromium trioxide, which may yield carboxylic acid derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group into alcohols or amines.
  • Substitution: The benzyl group is amenable to substitution reactions with halogens or alkylating agents in the presence of a catalyst, such as iron(III) chloride.

The specific products formed depend on the reaction conditions and reagents used, showcasing the compound's versatility in synthetic chemistry .

Research indicates that 5-Benzyl-5-azaspiro[2.4]heptan-4-one exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various molecular targets, potentially modulating enzyme activities or receptor functions. This makes it a candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents .

The synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-4-one typically involves cyclization reactions between benzyl-substituted amines and carbonyl compounds like ketones or aldehydes. Common methods include:

  • Cyclization Reaction: A suitable precursor undergoes cyclization in the presence of bases like sodium hydride or potassium carbonate, often using solvents such as tetrahydrofuran or dimethylformamide.
  • Industrial Production: For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize yield and purity while ensuring stringent quality control .

5-Benzyl-5-azaspiro[2.4]heptan-4-one has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored as a potential therapeutic agent due to its unique structural features.
  • Industry: Utilized in developing new materials and chemical processes .

The interaction studies of 5-Benzyl-5-azaspiro[2.4]heptan-4-one focus on its binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. The compound may influence specific signaling pathways, contributing to its biological activity .

Several compounds share structural similarities with 5-Benzyl-5-azaspiro[2.4]heptan-4-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
5-Benzyl-5-azaspiro[2.4]heptan-7-oneSimilar spirocyclic structure with a different carbonyl positionVariation in reactivity due to carbonyl positioning
4-Azaspiro[2.4]heptan-5-oneLacks benzyl groupDifferent chemical properties due to absence of the benzyl substituent
5-Benzyl-5-azaspiro[2.4]heptan-7-aminoContains an amino group instead of a ketoneEnhanced biological activity due to amino functionality
5-Benzyl-octahydropyrrolo[3,4-b]pyrroleMore complex bicyclic structurePotentially different pharmacological profiles due to structural complexity

The uniqueness of 5-Benzyl-5-azaspiro[2.4]heptan-4-one lies in its specific spirocyclic structure combined with the benzyl substituent, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

1.6

Dates

Modify: 2023-08-16

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